molecular formula C20H23ClFN3O2S B2987004 N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215478-30-0

N-(2-(dimethylamino)ethyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2987004
CAS RN: 1215478-30-0
M. Wt: 423.93
InChI Key: RAIIKMBDYFECNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The synthesized compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. Such compounds offer higher inhibition efficiencies against steel corrosion, attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions. This application is significant in the protection of metals in industrial environments, enhancing the longevity and durability of metal components (Hu et al., 2016).

Anticancer Activity

Several benzothiazole and benzamide derivatives exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. These compounds, especially those with specific substitutions, have shown remarkable in vitro and in vivo anticancer activity, highlighting their potential as therapeutic agents for cancer treatment. The structure-activity relationship studies of these derivatives provide insights into designing more effective anticancer drugs (Deady et al., 2005).

Antimicrobial Agents

Novel benzothiazole derivatives have been synthesized and assessed for their antimicrobial properties. These compounds have shown significant activity against various bacterial strains, including resistant ones, making them promising candidates for developing new antibiotics to combat microbial infections (Gurram et al., 2021).

Neurodegenerative Diseases

Research involving certain benzoxazole and benzothiazole derivatives, especially those labeled with radioactive isotopes, has been conducted to image beta-amyloid plaques in Alzheimer's disease patients' brains. These studies are crucial for diagnosing and understanding the progression of neurodegenerative diseases, offering a non-invasive method to monitor the disease's development and response to treatments (Cui et al., 2012).

Gastrointestinal Disorders

Compounds derived from benzamide have been investigated for their gastrointestinal prokinetic and antiemetic activities, showing potential as new agents for treating gastrointestinal disorders. These findings contribute to the development of medications that can effectively address conditions such as gastroesophageal reflux disease and gastroparesis, improving patient outcomes (Sakaguchi et al., 1992).

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that similar compounds have been evaluated for anti-inflammatory activity and can be considered safe anti-inflammatory agents .

Future Directions

Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This suggests that future research could focus on further understanding the interaction of these compounds with their target proteins.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-ethoxy-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2S.ClH/c1-4-26-16-8-5-14(6-9-16)19(25)24(12-11-23(2)3)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIIKMBDYFECNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.